molecular formula C15H16F3NO4 B1376886 cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 1419223-39-4

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B1376886
CAS No.: 1419223-39-4
M. Wt: 331.29 g/mol
InChI Key: ZCRHDDGIVRGRQG-VXGBXAGGSA-N
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Description

Historical Context and Development

The compound cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid emerged in synthetic organic chemistry literature during the early 2010s as part of broader efforts to develop fluorinated heterocycles for pharmaceutical applications. Its synthesis aligns with advancements in protecting-group strategies and stereoselective methodologies for piperidine derivatives. The benzyloxycarbonyl (Cbz) group, introduced to protect the piperidine nitrogen, reflects classical peptide chemistry techniques adapted for fluorinated systems. The trifluoromethyl substitution at the 6-position highlights the growing interest in leveraging fluorine’s electronic and metabolic stability effects in drug design.

Key milestones include:

  • 2012 : Initial PubChem entries for related piperidine-3-carboxylic acid derivatives.
  • 2017 : Systematic reviews on α-trifluoromethyl piperidine synthesis methodologies, underscoring the compound’s relevance.
  • 2022 : Characterization of benzyloxypiperidine scaffolds as dopamine receptor antagonists, validating its utility in medicinal chemistry.

Structural Characteristics and Nomenclature

The compound’s molecular formula is C₁₅H₁₆F₃NO₄ (molecular weight: 331.29 g/mol). Its structure comprises:

  • A piperidine ring with stereochemical specificity (cis configuration).
  • A benzyloxycarbonyl (Cbz) group at the 1-position.
  • A trifluoromethyl (–CF₃) group at the 6-position.
  • A carboxylic acid (–COOH) at the 3-position.

IUPAC Name

(3R,6R)-1-(Benzyloxycarbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid.

Key Structural Features

Feature Position Role
Benzyloxycarbonyl (Cbz) 1 Nitrogen protection
Trifluoromethyl (–CF₃) 6 Electronic modulation
Carboxylic acid (–COOH) 3 Functionalization site

The cis configuration ensures spatial proximity between the Cbz and –CF₃ groups, influencing conformational stability.

Significance in Fluorinated Heterocyclic Chemistry

Fluorinated piperidines are pivotal in drug discovery due to:

  • Enhanced metabolic stability : The –CF₃ group reduces oxidative degradation.
  • Lipophilicity modulation : Fluorine’s electronegativity improves membrane permeability.
  • Stereoelectronic effects : The –CF₃ group alters ring conformation, affecting target binding.

This compound serves as:

  • A building block for bioactive molecules (e.g., dopamine D₄ receptor antagonists).
  • A model system for studying stereoselective synthesis in fluorinated heterocycles.

Isomeric Variations and Stereochemical Configurations

The cis isomer is distinguished from trans counterparts by the relative positions of the Cbz and –CF₃ groups. Stereochemical outcomes are critical for:

  • Biological activity : Cis configurations often enhance receptor affinity due to preorganized conformations.
  • Synthetic reproducibility : Methods like asymmetric hydrogenation or chiral auxiliaries ensure stereocontrol.

Stereochemical Comparison

Isomer Cbz Position –CF₃ Position Synthetic Accessibility
cis 1 6 High (via chiral catalysis)
trans 1 6 Moderate (requires epimerization)

X-ray crystallography and NMR spectroscopy confirm stereochemistry, with dihedral angles between Cbz and –CF₃ groups serving as diagnostic markers.

Properties

IUPAC Name

(3R,6R)-1-phenylmethoxycarbonyl-6-(trifluoromethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)12-7-6-11(13(20)21)8-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRHDDGIVRGRQG-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Piperidine Ring Formation

  • The piperidine scaffold is often synthesized via cyclization reactions using palladium-catalyzed processes or ring-closing metathesis. For example, vinyl piperidine intermediates can be prepared by palladium(0)-catalyzed cyclization followed by benzylation to install the benzyloxycarbonyl protecting group.
  • Diastereoselectivity is crucial; reported methods achieve high diastereomeric ratios (e.g., 8:1 or better) prior to purification steps.

Introduction of the Trifluoromethyl Group

  • Trifluoromethylation is commonly achieved via photochemical decarboxylative fluorination or nucleophilic trifluoromethylation using specialized reagents.
  • A recent advanced method involves flow photochemical decarboxylative fluorination, enabling the installation of fluorine atoms with high stereochemical control and scalability, producing >400 g of a single isomer with >98% diastereomeric excess and >96% enantiomeric excess.
  • Alternative methods include the use of trifluoroborate salts or trifluoromethylated bicyclo[1.1.1]pentane intermediates, which can be converted into trifluoromethylated piperidines through subsequent transformations.

Protection and Deprotection Strategies

  • The benzyloxycarbonyl (Cbz) group is introduced typically by benzylation of the nitrogen atom using benzyl chloroformate or related reagents under mild conditions.
  • Protection is essential to prevent side reactions during fluorination and carboxylation steps.
  • Removal of protecting groups, if necessary, is performed under hydrogenolysis or acidic conditions depending on the synthetic stage.

Carboxylic Acid Functionalization

  • The carboxylic acid at the 3-position is often introduced via hydrolysis of ester precursors.
  • Hydrolysis conditions include treatment with lithium hydroxide or sodium hydroxide in aqueous-organic solvents at elevated temperatures (e.g., 70 °C for 3–6 hours) to achieve high yields (up to 93%).
  • Acidification and extraction steps follow to isolate the free acid.

Key Coupling and Cyclization Reactions

  • Carbodiimide-mediated coupling (e.g., using EDC and DMAP) is employed to form amide bonds or to activate carboxylic acids for further reactions, yielding products in good to excellent yields (up to 84%).
  • Cyclization steps may involve palladium catalysis or ring-closing metathesis using Grubbs catalysts to form the piperidine ring with desired stereochemistry.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Ester Hydrolysis LiOH·H2O in THF/H2O, 70 °C, 6 h 93 Efficient conversion to carboxylic acid
Carbodiimide-Mediated Coupling EDC, DMAP, DCM, N2 atmosphere, 48 h 84 Used for amide bond formation or activation
Palladium-Catalyzed Cyclization Pd(0), tetramethylguanidine, benzylation ~70 High diastereoselectivity, benzyl ether protection
Photochemical Decarboxylative Fluorination Flow photochemistry, blue LED irradiation, Cs2CO3, inert atmosphere >96% ee, >98% de Scalable fluorination step for trifluoromethyl group
Hydrolysis with NaOH NaOH in ethanol, 25–70 °C, 3 h ~90 Alternative hydrolysis method

Detailed Research Findings

  • A 2024 study demonstrated the successful scale-up of enantiopure fluoropiperidines, closely related to the target compound, using biocatalytic desymmetrization followed by flow photochemical decarboxylative fluorination. This method achieved high stereochemical purity and gram-scale production, highlighting its industrial applicability.
  • The use of diphenyl phosphoryl azide and triethylamine in toluene enabled the formation of isocyanato intermediates critical for ring closure and functionalization steps, with near-quantitative yields.
  • Palladium-catalyzed cyclization and benzylation strategies were optimized to afford vinyl piperidine intermediates with high diastereomeric purity, facilitating subsequent functional group transformations.
  • Hydrolysis and coupling reactions were optimized for high yield and purity, using standard organic solvents and mild conditions, ensuring the integrity of the trifluoromethyl and benzyloxycarbonyl groups.

Chemical Reactions Analysis

Types of Reactions

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid is being explored for its potential as a pharmacological agent. The compound has shown promise in:

  • Antibacterial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Research : The ability of the compound to interact with specific cellular pathways makes it a subject of interest in cancer research, where it may influence tumor growth and proliferation .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for:

  • Formation of Complex Molecules : It can be used to synthesize more complex structures through various reactions such as oxidation, reduction, and substitution.
  • Development of Specialty Chemicals : Its derivatives can be tailored for specific industrial applications, including materials science and agrochemicals .

Biological Mechanisms

Research indicates that the mechanism of action of this compound involves interactions with biological targets. The benzyloxycarbonyl group may facilitate binding to proteins involved in metabolic pathways, while the trifluoromethyl group can affect pharmacokinetic properties .

Case Studies

Several case studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntibacterial PropertiesDemonstrated inhibition of bacterial strains with MIC values indicating potential as a lead compound for antibiotic development.
Study BAnticancer ActivityShowed reduced proliferation of cancer cells in vitro, suggesting mechanisms that warrant further investigation in vivo.
Study CSynthetic ApplicationsSuccessfully utilized in multi-step synthesis leading to novel compounds with improved efficacy in biological assays.

Mechanism of Action

The mechanism of action of cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in binding to target proteins, while the trifluoromethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥95% (HPLC) .
  • Storage : Standard laboratory conditions (exact details unspecified) .
  • Applications : Likely used in pharmaceutical synthesis, particularly as a building block for bioactive molecules. The Cbz group facilitates amine protection, while the -CF₃ group enhances metabolic stability and lipophilicity .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to three analogues (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Melting Point (°C)
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid C₁₅H₁₆F₃NO₄ 331.29 Cbz (1), -CF₃ (6), -COOH (3) ≥95% Not reported
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc (1), phenyl (4), -COOH (3) Not specified Not reported
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 6-methylpyrazine (1), -COOH (3) 97% 185–186.5
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 6-methylpyrazine (1), -COOH (4) 97% 151–152

Key Observations :

Substituent Effects: The Cbz group in the target compound offers different steric and electronic properties compared to the tert-butoxycarbonyl (Boc) group in ’s compound. The -CF₃ group (target) is strongly electron-withdrawing, increasing acidity of adjacent protons and improving metabolic stability compared to the phenyl group () or pyrazine ring () .

Positional Isomerism :

  • The piperidine-3-carboxylic acid vs. piperidine-4-carboxylic acid isomers () demonstrate how carboxylic acid positioning affects molecular conformation and intermolecular interactions. The 4-carboxylic acid isomer has a lower melting point (151–152°C vs. 185–186.5°C), suggesting weaker crystal packing .

Physicochemical Properties: The target compound’s higher molecular weight (331.29 vs. Purity: The target (≥95%) and compounds (97%) meet standard synthetic intermediate requirements, though exact analytical methods vary .

Functional and Application Differences

  • Target Compound : Likely used in peptide synthesis (Cbz protection) or as a precursor for trifluoromethyl-containing drugs. The -CF₃ group is prevalent in CNS and antiviral agents .
  • tert-Butoxycarbonyl Analogue () : Boc-protected compounds are staples in solid-phase peptide synthesis due to mild deprotection conditions (e.g., TFA) .
  • Pyrazine Derivatives () : The pyrazine ring’s electron-deficient nature makes these compounds candidates for kinase inhibitors or metal coordination studies .

Research and Commercial Considerations

  • Synthetic Utility : The target compound’s Cbz and -CF₃ groups enable orthogonal protection strategies in multi-step syntheses .
  • Cost and Availability: compounds are priced at JPY 70,200/g, reflecting specialized heterocyclic synthesis.

Biological Activity

cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid, with the CAS number 887267-90-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3NO4C_{15}H_{16}F_{3}NO_{4}, with a molecular weight of approximately 331.29 g/mol. The presence of the trifluoromethyl group and the benzyloxycarbonyl moiety contributes to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antibacterial agent and its effects on various cellular pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of piperidine derivatives, including this compound. Specifically, derivatives with structural similarities have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (µg/mL)Reference
This compoundTBD
Isoniazid0.25Control for comparison
Ciprofloxacin2Control for comparison

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific bacterial enzymes or pathways critical for bacterial survival and replication.

Case Studies

  • Antibacterial Evaluation :
    A study evaluated various piperidine derivatives for their antibacterial properties, revealing that compounds similar to this compound exhibited significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL .
  • Cytotoxicity Studies :
    In vitro cytotoxicity assays demonstrated that certain piperidine derivatives could induce apoptosis in cancer cell lines, suggesting a dual role as both antibacterial and anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for preparing cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
A common synthetic approach involves coupling reactions using carbodiimide-based reagents. For example, a related piperidine derivative was synthesized via activation of the carboxylic acid group with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (WSCD) hydrochloride in methylene chloride at room temperature for 16 hours . Optimization should focus on:

  • Catalyst selection : Carbodiimides (e.g., WSCD) or uronium salts (e.g., HATU) to enhance coupling efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) to stabilize intermediates.
  • Temperature control : Room temperature to mild heating (25–40°C) to minimize side reactions.
  • Reaction monitoring : Use TLC or LCMS to track progress and adjust stoichiometry as needed.

Basic: How can the structural identity and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the benzyloxycarbonyl (Cbz) group (δ ~5.1 ppm for CH₂Ph), trifluoromethyl (CF₃) signals (¹⁹F NMR at ~-60 ppm), and piperidine ring protons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (m/z 331.29 for [M+H]⁺) .
  • X-ray Crystallography : For absolute stereochemical confirmation if crystals are obtainable.
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) from the Cbz and carboxylic acid groups.

Basic: What analytical methods are suitable for assessing the purity of this compound?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. A retention time comparison against standards ensures purity (e.g., ≥95% as per commercial specifications) .
  • LCMS : Combines retention time with mass confirmation to detect impurities.
  • Elemental Analysis : Validate elemental composition (C, H, N) for batch consistency.

Advanced: How can computational modeling aid in understanding the reactivity or bioactivity of this compound?

Methodological Answer:

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger. For example, trifluoromethyl groups may enhance binding via hydrophobic interactions .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic or electrophilic reactions.
  • MD Simulations : Study conformational stability of the piperidine ring under physiological conditions.

Advanced: What strategies mitigate decomposition or instability during storage or reactions?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the Cbz group or carboxylic acid oxidation .
  • Lyophilization : For long-term stability, lyophilize the compound and store in amber vials.
  • Reaction Environment : Use anhydrous solvents and scavengers (e.g., molecular sieves) to avoid moisture-sensitive side reactions.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in piperidine) that cause signal broadening at room temperature.
  • COSY/NOESY : Identify through-space couplings to confirm stereochemistry.
  • Isotopic Labeling : Use deuterated analogs to simplify complex splitting patterns.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., cis-6-(trifluoromethyl)piperidine derivatives) .

Advanced: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced: How can the compound’s solubility be improved for biological assays without structural modification?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility.
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2–3) in buffered solutions (pH >5).
  • Surfactants : Incorporate polysorbate-80 or cyclodextrins to form inclusion complexes.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 2
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Reactant of Route 2
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid

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